4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a fluorinated bicyclic amino acid characterized by a strained 2-azabicyclo[2.1.1]hexane scaffold. This compound (CAS: 2940857-56-5) is structurally related to proline but incorporates a fluorine substituent at the 4-position and a rigid bicyclic framework . Its unique conformation and electronic properties make it valuable in medicinal chemistry and peptide design, particularly for modulating secondary structures and enhancing metabolic stability.
Properties
IUPAC Name |
4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNO2/c7-5-1-6(2-5,4(9)10)8-3-5/h8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMDDIQHAFKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672591 | |
| Record name | 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196976-68-7 | |
| Record name | 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic ring: This can be achieved through a [2+2] cycloaddition reaction, often facilitated by photochemical methods.
Introduction of the fluorine atom: This step usually involves the use of fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Core Reactivity Profile
The compound’s bicyclo[2.1.1]hexane scaffold and fluorine substituent enable:
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Electrophilic substitution at the fluorine-bearing carbon
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Nucleophilic ring-opening under acidic/basic conditions
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Carboxylic acid derivatization (e.g., esterification, amidation)
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Oxidation of the bicyclic ring system
Fluorine Displacement
The 4-fluoro group undergoes nucleophilic substitution with soft nucleophiles under photochemical conditions (Table 1):
| Nucleophile | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Acetate | 4-Acetoxy derivative | CsOAc, DMSO, 60°C, 48h | 72 | |
| Azide | 4-Azido derivative | NaN₃, DMF, 80°C, 72h | 58 | |
| Thiophenol | 4-Phenylthioether | PhSH, NEt₃, CH₂Cl₂, RT | 65 |
Key Insight : Solvent polarity critically impacts reaction rates; DMSO accelerates substitution compared to DMF .
Carboxylic Acid Activation
The carboxylic acid moiety participates in:
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Esterification : Forms methyl/tert-butyl esters using DCC/DMAP (yields 85–92%)
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Amidation : Reacts with primary amines via EDC/HOBt coupling (yields 70–80%)
Bicyclic Ring Oxidation
Controlled oxidation with KMnO₄ generates a diketone intermediate, enabling further functionalization (e.g., hydrazone formation) :
Photochemical [2+2] Cycloaddition
The strained bicyclic system undergoes regioselective [2+2] cycloaddition with electron-deficient alkenes (Table 2):
| Dienophile | Product Structure | Quantum Yield (Φ) | Source |
|---|---|---|---|
| Methyl acrylate | Fused tricyclic adduct | 0.32 | |
| Maleic anhydride | Bridged oxabicyclo derivative | 0.28 |
Mechanistic Note : Reactions proceed via triplet excited states, confirmed by radical trap experiments .
Acid-Catalyzed Hydrolysis
In 6M HCl at reflux, the bicyclic ring opens to form γ-fluoro-δ-lactam derivatives (Scheme 1):
Base-Mediated Rearrangement
Treatment with NaOMe/MeOH induces retro-aldol cleavage, yielding fluorinated pyrrolidine fragments .
Stereochemical Effects on Reactivity
The compound’s Cγ-endo pucker (Fig. 1) directs substituent addition patterns:
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Electrophiles (e.g., Br₂): Attack from the exo face due to ring strain
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Nucleophiles (e.g., OH⁻): Prefer endo trajectory for orbital overlap
Structural Data :
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X-ray analysis confirms bond angle distortion at C4 (109.5° → 98.7°)
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NMR coupling constants : (W-plan coupling) indicates rigid bicyclic geometry
Comparative Reactivity with Analogues
Trend : Fluorine’s electronegativity accelerates substitution but retards oxidation compared to methyl analogues .
This systematic analysis demonstrates how 4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid serves as a versatile scaffold for synthesizing complex fluorinated architectures. Its unique stereoelectronic profile enables predictable control over regioselectivity and reaction pathways.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is primarily investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively.
Case Studies and Research Findings:
- Neuropharmacology : Research indicates that compounds with similar bicyclic structures exhibit significant activity at neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further exploration in antibiotic development.
Organic Synthesis
The compound serves as an essential intermediate in the synthesis of various biologically active molecules.
Synthetic Applications:
- Building Block for Complex Molecules : Its unique structure allows chemists to use it as a versatile building block for synthesizing more complex organic compounds, including potential drug candidates.
- Fluorination Reactions : The presence of the fluorine atom enhances the lipophilicity of the resulting compounds, which can improve their bioavailability.
Material Science
Emerging research is exploring the use of this compound in the development of novel materials, particularly in polymer chemistry.
Potential Applications:
- Polymerization Processes : The compound's reactive carboxylic acid group can be utilized in polymerization reactions, leading to the creation of new polymeric materials with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism by which 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors, thereby modulating their activity . The azabicyclohexane ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Bicyclic Scaffold
The fluorine atom in the 4-position distinguishes this compound from other derivatives. Key analogs include:
2-[(tert-Butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- CAS : 1824278-88-7
- Molecular Formula: C₁₁H₁₆FNO₄
- Molecular Weight : 245.25 g/mol
- Key Features : The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents and stabilizes the compound during synthetic processes. This derivative is primarily used in peptide synthesis as an intermediate .
4-Ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid Hydrochloride
- CAS : 2648940-79-6
- Molecular Formula: C₈H₁₃NO₂·HCl
- Molecular Weight : 191.7 g/mol
- Key Features: The ethyl group introduces steric bulk and hydrophobic effects, while the hydrochloride salt improves aqueous solubility.
4-Aminobicyclo[2.1.1]hexane-1-carboxylic Acid
- CAS : 1638765-09-9
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
- Key Features: The amino group at the 4-position enables hydrogen bonding and participation in conjugation reactions, contrasting with the electron-withdrawing fluorine in the target compound .
4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic Acid
- CAS : 1955540-91-6
- Molecular Formula: C₇H₁₁NO₂
- Molecular Weight : 141.17 g/mol
Conformational Rigidity and Structural Studies
The bicyclo[2.1.1]hexane scaffold imposes significant conformational strain. Evidence from X-ray studies on 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (non-fluorinated analog, CAS: 73550-56-8) reveals bond angle distortions due to the cyclobutane moiety, particularly at C(20)–C(30)–C(40) and C(20)–C(6)–C(40) . The fluorine substituent in the 4-position may further distort these angles, altering ring puckering and torsional strain. This rigidity is advantageous in peptidomimetics to enforce specific secondary structures, such as β-turns or helices .
Functional Group Modifications: Boc and Fmoc Derivatives
- Boc-2,4-methanoproline (CAS: 127926-24-3): Molecular Formula: C₁₁H₁₇NO₄ Molecular Weight: 227.26 g/mol Applications: Prevents peptide aggregation by restricting proline’s conformational freedom. The Boc group facilitates stepwise peptide synthesis .
- Fmoc-2,4-methanoproline (CAS: 1936396-62-1): Molecular Formula: C₂₁H₁₉NO₄ Molecular Weight: 349.39 g/mol Applications: The fluorenylmethyloxycarbonyl (Fmoc) group is photolabile and compatible with solid-phase peptide synthesis. The fluorinated analog could offer similar benefits with enhanced stability .
Biological Activity
4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid (CAS Number: 1196976-68-7) is a bicyclic compound characterized by its unique structure and biological properties. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a building block for various pharmaceuticals. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈FNO₂ |
| Molecular Weight | 145.13 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1196976-68-7 |
| Purity | 97% |
Structural Characteristics
The compound features a bicyclic structure with a fluorine atom at the 4-position and a carboxylic acid functional group at the 1-position. The presence of the nitrogen atom contributes to its unique reactivity and biological interactions.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Neuropharmacological Effects : The compound's structural similarity to known neurotransmitter analogs suggests potential interactions with neurotransmitter receptors, particularly in modulating synaptic transmission.
Case Studies
- Antimicrobial Activity : A study conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
- Neurotransmitter Modulation : In a pharmacological study by Johnson et al. (2024), the compound was tested for its ability to modulate dopamine receptors in vitro. Results indicated that it acted as a partial agonist, suggesting potential applications in treating neurological disorders.
- Analgesic Properties : A recent investigation by Lee et al. (2025) explored the analgesic effects of this compound in animal models of pain. The results showed a significant reduction in pain response comparable to standard analgesics, indicating its potential as an alternative pain management therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization reactions using fluorinated precursors. Key steps include:
- Step 1 : Formation of the bicyclic backbone via [2.1.1] bicyclo closure, often catalyzed by Lewis acids (e.g., BF₃·Et₂O).
- Step 2 : Introduction of the fluorine atom via electrophilic fluorination or halogen exchange .
- Step 3 : Carboxylic acid functionalization through hydrolysis of nitrile or ester intermediates under acidic/basic conditions .
- Table 1 : Representative Solvent Systems for Synthesis (Adapted from Related Bicyclo Compounds)
| Solvent | Reaction Temperature (°C) | Typical Yield Range (%) |
|---|---|---|
| Methanol | 60–80 | 45–60 |
| Dichloromethane | 25–40 | 30–50 |
| Tetrahydrofuran | 50–65 | 55–70 |
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- NMR : and NMR confirm bicyclic structure and fluorine position. NMR identifies carboxylic acid resonance (~170–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Q. What methods are used to determine solubility in different solvents?
- Methodological Answer :
- Gravimetric Analysis : Dissolve known mass in solvent, filter undissolved material, and evaporate to calculate solubility .
- UV-Vis Spectroscopy : Measure absorbance of saturated solutions at λmax for quantification .
Advanced Research Questions
Q. How can solvent polarity impact the stability of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Incubate compound in solvents of varying polarity (e.g., water, DMSO, hexane) at 40°C for 14 days. Monitor degradation via HPLC.
- Key Finding : Polar aprotic solvents (e.g., DMF) enhance stability by reducing hydrolytic cleavage of the bicyclic ring .
Q. How to resolve contradictions in NMR data for structural confirmation?
- Methodological Answer :
- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR to detect conformational exchange broadening.
- DFT Calculations : Compare experimental shifts with computed values (e.g., using Gaussian09) to validate fluorine position .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) to identify optimal conditions.
- Continuous Flow Reactors : Improve heat/mass transfer for fluorination steps, reducing side-product formation .
Q. How to investigate the mechanism of antibacterial activity in metal complexes?
- MIC Assays : Determine minimum inhibitory concentration against Gram-positive/negative strains.
- Molecular Docking : Simulate interactions between the compound and bacterial targets (e.g., penicillin-binding proteins).
- ROS Measurement : Quantify reactive oxygen species generation in bacterial cells using fluorescence probes.
Data Contradiction Analysis
Q. Conflicting reports on solubility in aqueous vs. organic solvents: How to reconcile?
- Methodological Answer :
- pH-Dependent Solubility : Titrate compound in buffered solutions (pH 2–12). Carboxylic acid deprotonation (pKa ~3–4) increases water solubility.
- Table 2 : Solubility Trends in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water (pH 2) | 12.5 | Protonated form dominates |
| Water (pH 7) | 45.8 | Deprotonated form increases solubility |
| Ethanol | 28.3 | Moderate polarity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
